molecular formula C27H27N3O4S B11523717 2-[4-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)-2-methoxyphenoxy]-1-(morpholin-4-yl)ethanone

2-[4-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)-2-methoxyphenoxy]-1-(morpholin-4-yl)ethanone

Cat. No.: B11523717
M. Wt: 489.6 g/mol
InChI Key: VPSPNWICSFAANL-UHFFFAOYSA-N
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Description

The compound you’ve mentioned belongs to the quinazoline class, which has garnered significant interest due to its diverse pharmacodynamic properties. Quinazoline derivatives exhibit a wide range of activities, including antitumor, sedative, analgesic, antidiabetic, antibacterial, antifungal, and anti-inflammatory effects . The quinazoline nucleus serves as a scaffold for various antitumor drugs, particularly as inhibitors of tyrosine kinase receptors (TKR), which are overexpressed in several cancers.

Chemical Reactions Analysis

The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions would depend on the specific synthetic route. Major products formed during these reactions would include intermediates and final quinazoline derivatives.

Scientific Research Applications

The compound’s applications span multiple fields:

    Chemistry: It serves as a valuable building block for designing novel quinazoline-based molecules.

    Biology: Its potential as a TKR inhibitor makes it relevant for cancer research.

    Medicine: Investigations into its pharmacological properties may reveal therapeutic benefits.

    Industry: If scaled up, it could find applications in drug development.

Mechanism of Action

The compound likely exerts its effects through interactions with molecular targets and signaling pathways. Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While specific comparisons are challenging without detailed data, researchers often compare quinazoline derivatives based on their pharmacological profiles. Similar compounds include other quinazolines with diverse substituents and functional groups.

Remember that this information is based on related compounds, and direct details about the exact compound may require further research

Properties

Molecular Formula

C27H27N3O4S

Molecular Weight

489.6 g/mol

IUPAC Name

2-[4-[[4-(1,3-benzothiazol-2-yl)anilino]methyl]-2-methoxyphenoxy]-1-morpholin-4-ylethanone

InChI

InChI=1S/C27H27N3O4S/c1-32-24-16-19(6-11-23(24)34-18-26(31)30-12-14-33-15-13-30)17-28-21-9-7-20(8-10-21)27-29-22-4-2-3-5-25(22)35-27/h2-11,16,28H,12-15,17-18H2,1H3

InChI Key

VPSPNWICSFAANL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)OCC(=O)N5CCOCC5

Origin of Product

United States

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